3'-Chloro-2-hydroxyacetophenone
Description
Overview of Halogenated Hydroxyacetophenones in Contemporary Organic Synthesis
Halogenated hydroxyacetophenones are a pivotal class of organic compounds characterized by the presence of one or more halogen atoms and a hydroxyl group on the acetophenone (B1666503) framework. These functional groups impart distinct chemical reactivity, making them highly sought-after intermediates in organic synthesis. nih.gov The halogen atom, typically chlorine or bromine, serves as a versatile handle for a variety of chemical transformations, including nucleophilic substitution and cross-coupling reactions. mt.com The hydroxyl group, on the other hand, can be readily modified or participate in reactions such as etherification, esterification, and condensation reactions.
The strategic placement of these functional groups on the aromatic ring allows for regioselective reactions, enabling the synthesis of a wide array of derivatives with diverse biological and material properties. iu.edu For instance, the chlorination of 3-hydroxyacetophenone can yield 2-chloro-3-hydroxyacetophenone, a key building block for more complex molecules. nih.gov The reactivity of these compounds is often enhanced by the electronic effects of the substituents, influencing the acidity of the hydroxyl group and the reactivity of the carbonyl and halogenated positions.
In contemporary organic synthesis, the use of environmentally benign methods is gaining prominence. rsc.orgrsc.org Continuous flow technology, for example, offers a safer and more controlled way to perform potentially hazardous halogenation reactions. rsc.org Furthermore, enzymatic methods are being explored to achieve high efficiency and purity in the synthesis of chiral derivatives, contributing to more sustainable chemical processes.
Strategic Importance of 3'-Chloro-2-hydroxyacetophenone as a Multifunctional Building Block
This compound (IUPAC name: 1-(3-chloro-2-hydroxyphenyl)ethan-1-one) is a prime example of a multifunctional building block in organic synthesis. achemblock.com Its strategic importance stems from the presence of three key reactive sites: the hydroxyl group, the carbonyl group, and the chlorine atom on the aromatic ring. This trifecta of functionality allows for a diverse range of chemical modifications, making it a valuable precursor for the synthesis of a wide variety of heterocyclic compounds and other complex organic molecules.
The hydroxyl and carbonyl groups can participate in condensation reactions, such as the Claisen-Schmidt condensation, to form chalcones. nih.govmdpi.combioline.org.br Chalcones, in turn, are important intermediates for the synthesis of flavonoids, aurones, and other biologically active compounds. nih.govnih.gov The chlorine atom can be displaced by various nucleophiles or participate in metal-catalyzed cross-coupling reactions, enabling the introduction of new functional groups and the construction of elaborate molecular scaffolds.
The interplay between these functional groups also allows for intramolecular reactions, leading to the formation of various heterocyclic systems. The strategic positioning of the chloro and hydroxyl groups influences the reactivity and regioselectivity of these transformations, providing chemists with a powerful tool for molecular design.
Evolution of Research on Acetophenone Derivatives in Chemical Transformations
Research on acetophenone and its derivatives has a long and rich history, dating back to the 19th century. mdpi.com Initially, much of the focus was on understanding the fundamental reactivity of these compounds and their use in classic organic reactions. However, with the advancement of analytical techniques and a deeper understanding of reaction mechanisms, the scope of acetophenone chemistry has expanded dramatically.
In recent decades, there has been a significant shift towards the development of more sophisticated and efficient synthetic methodologies. This includes the use of transition metal catalysis, organocatalysis, and biocatalysis to achieve highly selective and sustainable transformations. mdpi.comrsc.org For instance, the development of "turbo-Grignard" reagents has enabled the efficient synthesis of α-hydroxyacetophenones, which are valuable intermediates in the synthesis of chiral molecules. researchgate.netorganic-chemistry.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(3-chlorophenyl)-2-hydroxyethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO2/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4,10H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTAVHKCZHOJIRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80538457 | |
| Record name | 1-(3-Chlorophenyl)-2-hydroxyethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80538457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67829-05-4 | |
| Record name | 1-(3-Chlorophenyl)-2-hydroxyethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80538457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 3 Chloro 2 Hydroxyacetophenone
Regioselective Chlorination Strategies
The primary goal in synthesizing 3'-Chloro-2-hydroxyacetophenone is the selective introduction of a chlorine atom at the C-3 position of a 2-hydroxyacetophenone (B1195853) framework. This requires overcoming the inherent challenges of controlling regioselectivity in electrophilic aromatic substitution reactions on a disubstituted benzene (B151609) ring.
Direct Halogenation of 3-Hydroxyacetophenone Precursors
A straightforward approach to synthesizing the target molecule involves the direct chlorination of a 3-hydroxyacetophenone precursor. However, the directing effects of the existing hydroxyl and acetyl groups on the aromatic ring complicate this strategy. The hydroxyl group is an activating ortho-, para-director, while the acetyl group is a deactivating meta-director. The desired product requires chlorination ortho to the hydroxyl group and meta to the acetyl group, which is an electronically favored position. The main challenge lies in preventing chlorination at other activated positions, namely the C-4 and C-6 positions, which are also ortho and para to the hydroxyl group.
The choice of chlorinating agent and the reaction conditions are paramount in controlling the outcome of the direct halogenation of phenolic ketones.
Sulfuryl chloride (SO₂Cl₂) is a commonly employed reagent for the chlorination of substituted acetophenones. google.comgoogle.com Research has shown that conducting the reaction in the presence of an alcohol can moderate the reactivity. google.com Solvents play a critical role, with studies investigating dichloromethane (B109758) (DCM) and, more recently, toluene (B28343) as alternatives to reduce chlorinated waste and improve the impurity profile. google.comgoogle.com For instance, the chlorination of 3-hydroxyacetophenone with sulfuryl chloride has been successfully performed in a solvent mixture of methanol (B129727) and ethyl acetate (B1210297)/dichloromethane. nih.gov
Other chlorinating agents used for the α-chlorination of ketones could potentially be adapted for ring chlorination under specific conditions. These include N-chlorosuccinimide (NCS) and 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH). researchgate.netthieme-connect.de However, their efficacy and selectivity for the desired ring-chlorination of 3-hydroxyacetophenone require specific investigation.
| Chlorinating Agent | Substrate Example | Typical Solvents | Key Conditions & Findings | Reference |
|---|---|---|---|---|
| Sulfuryl chloride (SO₂Cl₂) | 3-Hydroxyacetophenone | Dichloromethane (DCM), Toluene, n-Butanol | Toluene is an advantageous solvent over DCM, improving the impurity profile. The presence of alcohol is often used as a moderator. | google.comgoogle.com |
| Sulfuryl chloride (SO₂Cl₂) | 3-Hydroxyacetophenone | Methanol/Ethyl acetate/DCM | Yielded the desired product in 95% yield. | nih.gov |
| 1,3-dichloro-5,5-dimethylhydantoin (DCDMH) | Substituted Acetophenones | Methanol | Used with p-toluenesulfonic acid for α-chloroacetophenone synthesis. High yields for para or meta substituted acetophenones. | researchgate.net |
| Trichloroisocyanuric acid (TCCA) | Ketones | Not specified | A common reagent for halogenation of carbonyl compounds. | thieme-connect.de |
The hydroxyl group strongly directs incoming electrophiles to the ortho and para positions. masterorganicchemistry.com In the case of 3-hydroxyacetophenone, this means the C-2, C-4, and C-6 positions are all activated towards electrophilic chlorination. While the desired product is the 2-chloro isomer, significant formation of byproducts such as 4-chloro and 6-chloro isomers, as well as dichlorinated products, can occur. google.com
Controlling this selectivity is a significant synthetic hurdle. The ortho- and para- intermediates are stabilized by the lone pairs on the hydroxyl group's oxygen atom, which can donate electron density to the adjacent carbocation formed during the electrophilic attack. masterorganicchemistry.com Subtle variations in reaction conditions can influence the ratio of these isomers. Generally, lower reaction temperatures tend to favor the para product in many electrophilic substitutions, but the steric hindrance of the adjacent acetyl group can also play a role. The formation of impurities like 2-Chloro-1-(3-hydroxy-4-chloro-phenyl)-ethanone highlights the challenge of achieving perfect regioselectivity. google.com Achieving high selectivity for the 2-chloro isomer often relies on careful optimization of the solvent system, temperature, and rate of addition of the chlorinating agent.
Indirect Synthetic Routes via Precursor Modification
To circumvent the regioselectivity issues of direct chlorination, indirect routes involving the modification of a carefully chosen precursor are often employed. The Fries rearrangement is a powerful tool for synthesizing hydroxyaryl ketones from phenolic esters. wikipedia.orgsigmaaldrich.com
A plausible indirect pathway to this compound involves the Fries rearrangement of 2-chlorophenyl acetate. This multi-step synthesis would proceed as follows:
Esterification : 2-chlorophenol (B165306) is reacted with an acylating agent like acetic anhydride (B1165640) or acetyl chloride to form 2-chlorophenyl acetate.
Fries Rearrangement : The 2-chlorophenyl acetate is then subjected to a rearrangement reaction, typically catalyzed by a Lewis acid such as aluminum chloride (AlCl₃) or other acids like BF₃ or TiCl₄. sigmaaldrich.comresearchgate.net The acyl group migrates from the phenolic oxygen to a carbon atom on the aromatic ring.
This rearrangement is ortho- and para-selective. Migration of the acetyl group to the position ortho to the phenolic oxygen (C-3) yields the desired this compound. Migration to the para position (C-5) would yield the isomeric 5-chloro-2-hydroxyacetophenone. The ratio of these isomers can be influenced by reaction conditions; notably, high temperatures generally favor the formation of the ortho product. wikipedia.orgajchem-a.com
| Catalyst Type | Examples | Key Conditions | Selectivity Control | Reference |
|---|---|---|---|---|
| Lewis Acids | AlCl₃, BF₃, TiCl₄, SnCl₄ | Typically requires heating. Solvents can include nitromethane (B149229) or be solvent-free. | Low temperatures favor the para-isomer, while high temperatures favor the ortho-isomer. | wikipedia.orgresearchgate.netajchem-a.com |
| Brønsted / Protic Acids | HF, Methanesulfonic acid | Often requires high temperatures. | Higher temperatures can favor the ortho-hydroxyketone. | wikipedia.orgresearchgate.net |
| Photo-Fries | UV light | Catalyst-free, proceeds in the presence of UV light. | Can be used to generate ortho-amino ketones from anilides in situ. | sigmaaldrich.comresearchgate.net |
Process Optimization for Enhanced Yield and Purity
Optimizing the synthesis of this compound is critical for industrial applications, focusing on increasing yield, minimizing byproducts, and improving the environmental footprint of the process.
The formation of difficult-to-separate impurities, including various ring-chlorinated isomers and di-chlorinated products, remains a primary concern. google.comgoogle.com Process optimization involves a systematic study of reaction parameters to suppress these side reactions. For example, adjusting the volume of solvent used for the substrate and the chlorinating agent, as well as the amount of alcohol moderator, can have a significant impact on the final purity.
| Solvent for HAP | Diluent for SO₂Cl₂ | Moderator | Key Impurities (HPLC area-%) | Reference |
|---|---|---|---|---|
| Dichloromethane (DCM) | DCM | Methanol | Di-chloro sidechain: 3-7%; Core-chlorinated byproducts: 1-3% each | google.comgoogle.com |
| Toluene | Toluene | n-Butanol | Shows an improved impurity profile and quality compared to DCM. | google.com |
Furthermore, modern process technologies such as microchannel reactors are being explored for hazardous reactions like nitrations and hydrogenations in the synthesis of related compounds. google.compatsnap.com These technologies offer enhanced control over reaction temperature and mixing, leading to improved safety, higher efficiency, and potentially greater selectivity, which could be applicable to the chlorination process.
Mechanistic Studies and Transformational Chemistry of 3 Chloro 2 Hydroxyacetophenone
Reactivity of the Acetyl Moiety
The acetyl group, a key feature of the 3'-Chloro-2-hydroxyacetophenone structure, provides a primary site for a variety of chemical transformations. Its reactivity is centered around the electrophilic carbonyl carbon and the acidic α-hydrogens.
Carbonyl Group Reductions and Derivatizations
The carbonyl group of this compound can undergo reduction to form the corresponding alcohol. This transformation is a fundamental reaction in organic synthesis. libretexts.org Common reducing agents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this purpose. libretexts.org These reagents deliver a hydride ion to the electrophilic carbonyl carbon, leading to the formation of a secondary alcohol, 1-(3-chloro-2-hydroxyphenyl)ethanol. The choice of reducing agent can be influenced by the presence of other functional groups and the desired selectivity. wikipedia.org
Furthermore, enzymatic reductions using ketoreductases offer a green and highly enantioselective route to chiral alcohol derivatives, which are important intermediates in pharmaceutical synthesis.
The carbonyl group also readily undergoes derivatization reactions with nucleophiles like hydroxylamine (B1172632) and hydrazine (B178648) derivatives to form oximes and hydrazones, respectively. For instance, this compound reacts with 4-nitrophenylhydrazine (B89600) to produce 2-chloro-3-hydroxyacetophenone 4-nitrophenylhydrazone. iu.edu These reactions are often used for the characterization and protection of the carbonyl group.
Alpha-Halogen Substitution Reactions
The carbon atom adjacent to the carbonyl group (the α-carbon) in this compound possesses acidic protons. This acidity allows for substitution reactions with halogens, such as bromine, chlorine, or iodine, at this position. libretexts.org These reactions can be catalyzed by either acid or base. libretexts.orgyoutube.com
Under acidic conditions, the reaction proceeds through an enol intermediate. pressbooks.pub The enol then acts as a nucleophile, attacking the halogen to yield the α-halogenated product. pressbooks.pub Base-catalyzed halogenation occurs via an enolate intermediate, which is a more potent nucleophile than the enol. libretexts.org
A common application of this reactivity is the introduction of a bromine atom to form compounds like 3'-Bromo-5'-chloro-2'-hydroxyacetophenone. sigmaaldrich.com These α-haloketones are versatile synthetic intermediates, often used in the synthesis of various heterocyclic compounds. nih.gov The haloform reaction is a specific type of α-halogenation that occurs with methyl ketones in the presence of excess base and halogen, leading to the formation of a carboxylate and a haloform. libretexts.orgyoutube.com
Reactivity of the Phenolic Hydroxyl Group
The phenolic hydroxyl group significantly influences the chemical properties of this compound, primarily through its acidic nature and its ability to participate in substitution and oxidation reactions.
Esterification and Etherification Reactions
The hydroxyl group of this compound can be readily converted into esters and ethers. Esterification can be achieved by reacting the phenol (B47542) with acyl chlorides or acid anhydrides in the presence of a base like pyridine. researchgate.net For example, a patent describes the esterification of 3-hydroxybenzoic acid as a preliminary step in a multi-step synthesis, highlighting a general pathway applicable to similar phenolic compounds. google.com
Etherification typically involves the reaction of the corresponding phenoxide, formed by treating the phenol with a base, with an alkyl halide. These reactions are crucial for protecting the hydroxyl group during other chemical transformations or for modifying the electronic and steric properties of the molecule.
Oxidation Pathways of the Hydroxyl Functionality
The phenolic hydroxyl group is susceptible to oxidation, although the reaction can be complex and lead to various products depending on the oxidizing agent and reaction conditions. Strong oxidizing agents can potentially lead to the formation of quinone-type structures or ring-opening products. However, the oxidation of the hydroxyl group in phenols is generally less common in synthetic applications compared to reactions at other functional groups. libretexts.org In some contexts, the hydroxyl group can direct or influence the oxidation of other parts of the molecule.
Aromatic Ring Functionalizations
The aromatic ring of this compound is susceptible to electrophilic substitution reactions, with the existing hydroxyl and acetyl groups acting as directing groups. The hydroxyl group is an activating, ortho-, para-director, while the acetyl group is a deactivating, meta-director. The presence of the chlorine atom also influences the regioselectivity of further substitutions.
For instance, chlorination of m-hydroxyacetophenone with agents like sulfuryl chloride or t-butyl hypochlorite (B82951) can lead to the introduction of a chlorine atom at various positions on the ring. nih.goviu.edu Studies have shown that chlorination can occur at the position ortho to the hydroxyl group. iu.edu Further functionalization, such as nitration, can also be performed. For example, 2-hydroxy-5-chloroacetophenone can be nitrated to introduce a nitro group onto the aromatic ring, which can then be reduced to an amino group, as demonstrated in the synthesis of 3-amino-2-hydroxyacetophenone. google.comnih.gov The regiochemistry of these reactions is a critical aspect, often requiring careful control of reaction conditions to achieve the desired isomer.
The presence of a halogen, like the chloro group in this compound, can also provide a handle for cross-coupling reactions, further expanding the synthetic utility of this compound.
Synthesis of Complex Organic Structures and Derivatives Utilizing 3 Chloro 2 Hydroxyacetophenone
Heterocyclic Compound Synthesis
3'-Chloro-2-hydroxyacetophenone serves as a versatile starting material for a range of heterocyclic compounds. The presence of the ortho-hydroxyl group facilitates intramolecular cyclization reactions, while the chloro substituent modifies the electronic properties and subsequent reactivity of the molecule and its derivatives.
Chalcones, or 1,3-diaryl-2-propen-1-ones, are a significant class of compounds that act as crucial intermediates in the biosynthesis of flavonoids. nih.govresearchgate.netnih.gov They are renowned for their broad spectrum of pharmacological activities. The synthesis of chalcones from this compound is most effectively achieved through base-catalyzed condensation reactions with various aromatic aldehydes.
The Claisen-Schmidt condensation is the most prevalent and efficient method for synthesizing chalcones. rjpbcs.cominnovareacademics.in This reaction involves the base-catalyzed reaction between an acetophenone (B1666503) and an aromatic aldehyde. In the context of this compound, the reaction is typically carried out by dissolving the acetophenone and a selected benzaldehyde (B42025) derivative in a polar solvent, such as ethanol, and adding a strong base like potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH). nih.govwhatcomdigitalcommons.orgresearchgate.net
The reaction proceeds via the formation of an enolate from the acetophenone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting aldol (B89426) addition product readily undergoes dehydration to yield the thermodynamically stable α,β-unsaturated ketone, the chalcone (B49325). The conditions for these reactions can be tailored to optimize the yield and purity of the desired chalcone derivative. acs.org
Table 1: Representative Claisen-Schmidt Condensation Protocols for Chalcone Synthesis
| Acetophenone Reactant | Aldehyde Reactant | Base/Catalyst | Solvent | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 5-Chloro-2-hydroxyacetophenone | 3,4-Dimethoxybenzaldehyde | 20% aq. KOH | Ethanol | Stirred at room temp, 24h | 59% | nih.gov |
| 2'-Hydroxyacetophenone | Arylaldehyde Derivatives | KOH | Methanol (B129727) | - | - | researchgate.net |
| 4-Hydroxy acetophenone | 2-Chlorobenzaldehyde | NaOH | PEG-400 | - | - | rjpbcs.com |
Note: This table presents examples of Claisen-Schmidt reactions with structurally related hydroxyacetophenones to illustrate common protocols.
The structure and electronic properties of both the this compound and the aromatic aldehyde significantly influence the reactivity and outcome of the Claisen-Schmidt condensation.
A-Ring (from this compound): The ortho-hydroxyl group (-OH) is an activating group that can increase the acidity of the methyl protons of the acetyl group through resonance, facilitating enolate formation. However, it can also form an intramolecular hydrogen bond with the carbonyl oxygen, which may slightly decrease reactivity. acs.org The chloro group (-Cl) at the meta-position to the hydroxyl group is an electron-withdrawing group. This inductive effect can influence the acidity of the phenolic proton and the nucleophilicity of the resulting enolate.
B-Ring (from Benzaldehyde): The nature of the substituents on the aromatic aldehyde has a pronounced effect on the reaction rate and the properties of the resulting chalcone. Electron-donating groups (e.g., methoxy, hydroxyl) on the benzaldehyde ring can decrease the electrophilicity of the carbonyl carbon, potentially slowing the reaction. Conversely, electron-withdrawing groups (e.g., nitro, halides) increase the electrophilicity of the carbonyl carbon, which can lead to faster reaction times. Studies on related 2'-hydroxychalcones have shown that the substituents on the B-ring largely govern the biological activity of the resulting compounds. researchgate.net
The synthetic versatility of the Claisen-Schmidt condensation allows for the creation of a vast library of novel chalcone analogues from this compound by varying the substituted benzaldehyde. Researchers have synthesized numerous chalcone derivatives incorporating different heterocyclic rings or functional groups to explore their therapeutic potential. jchr.orgnih.gov For instance, chalcones bearing nitrogen-containing heterocycles, furan (B31954) rings, or extended π-systems have been developed as fluorescent probes and potential receptor ligands. jchr.orgnih.gov The introduction of the 3'-chloro-2'-hydroxy substitution pattern provides a unique scaffold for developing new analogues with potentially enhanced or novel biological activities.
The chalcones derived from this compound are pivotal intermediates for the synthesis of chromanone and chromone (B188151) ring systems, which are core structures in many natural products. tutorsglobe.comijrpc.com
Chromanones (Flavanones): The intramolecular cyclization of 2'-hydroxychalcones, such as those derived from this compound, under basic or acidic conditions leads to the formation of flavanones (2-arylchroman-4-ones). This reaction proceeds via a Michael-type addition of the ortho-phenolic hydroxyl group to the α,β-unsaturated carbonyl system of the chalcone.
Chromones (Flavones): The corresponding flavones (2-arylchromen-4-ones) can be synthesized from the intermediate chalcones. A common method is the Algar-Flynn-Oyamada (AFO) reaction, which involves the oxidative cyclization of a 2'-hydroxychalcone (B22705) using hydrogen peroxide in an alkaline medium. nih.gov This one-pot reaction proceeds through an epoxide intermediate that rearranges to form the 3-hydroxyflavanone, which then eliminates water to yield the flavone. Alternatively, flavanones can be dehydrogenated to flavones using reagents like iodine in dimethyl sulfoxide (B87167) (DMSO). innovareacademics.in
Chalcones are the direct biosynthetic precursors to the entire class of flavonoids. nih.gov Therefore, this compound is a key synthetic starting material for producing chlorinated flavonoid derivatives. The synthetic pathway generally follows the sequence:
Condensation: this compound reacts with an aromatic aldehyde to form a substituted 2'-hydroxychalcone.
Cyclization: The chalcone undergoes intramolecular cyclization to yield a flavanone (B1672756).
Oxidation: The flavanone is oxidized to the corresponding flavone.
This establishes a clear route from this compound to substituted flavonoids.
Furthermore, chalcones serve as precursors for the synthesis of isoflavonoids, which are isomers of flavonoids where the B-ring is attached to the C3 position of the heterocyclic ring instead of the C2 position. researchgate.net The synthesis of isoflavonoids from chalcones typically involves an oxidative rearrangement reaction, often utilizing reagents like thallium(III) nitrate, which promotes the 1,2-aryl migration necessary to form the isoflavone (B191592) skeleton. The specific substitution pattern of the starting this compound would be incorporated into the final isoflavonoid (B1168493) structure, offering a pathway to novel chlorinated isoflavones.
Chalcone Derivatives via Condensation Reactions
Preparation of Functionalized Aminoacetophenones
The introduction of an amino group to the this compound scaffold opens up avenues for the synthesis of biologically active compounds and important pharmaceutical intermediates. evitachem.comgoogle.com A primary method for achieving this is through a two-step process involving nitration followed by reduction.
Initially, this compound undergoes electrophilic aromatic substitution, specifically nitration, to introduce a nitro group onto the aromatic ring. This reaction is typically carried out using fuming nitric acid in a suitable solvent like glacial acetic acid. evitachem.comgoogle.compatsnap.com The resulting 3'-Chloro-2-hydroxy-5'-nitroacetophenone can then be reduced to the corresponding amino derivative. A common and efficient method for this reduction is catalytic hydrogenation, employing a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. evitachem.comgoogle.com This process yields 3'-Amino-5'-chloro-2-hydroxyacetophenone with high efficiency. evitachem.comgoogle.com
Another significant route to functionalized aminoacetophenones is the Mannich reaction. mdpi.comresearchgate.net This three-component condensation reaction involves an active hydrogen compound (in this case, this compound), formaldehyde, and a primary or secondary amine. researchgate.netppor.az The reaction leads to the formation of a new C-C and C-N bond, resulting in the corresponding Mannich base, a β-amino ketone. researchgate.net The use of microwave irradiation has been shown to be an efficient, non-catalyzed, and environmentally friendly method for synthesizing Mannich bases from hydroxyacetophenones in quantitative yields. mdpi.comnih.gov
Table 1: Synthesis of Functionalized Aminoacetophenones
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
|---|
Formation of Schiff Bases and Related Imines
Schiff bases, characterized by the azomethine (-C=N-) functional group, are synthesized through the condensation reaction of a primary amine with a carbonyl compound. ekb.egnih.gov this compound and its derivatives can readily participate in this reaction to form a wide variety of Schiff bases, which are known to exhibit a range of biological activities. ekb.eg
The general procedure involves reacting this compound or its amino-substituted derivatives with an appropriate aldehyde or ketone in a suitable solvent, often with a catalytic amount of acid. ekb.egnih.gov For instance, 3-Amino-5-chloro-2-hydroxyacetophenone can be condensed with various aldehydes or ketones to generate the corresponding Schiff bases. evitachem.com
Furthermore, chalcones, which are α,β-unsaturated ketones, can be synthesized from acetophenone derivatives and subsequently converted into Schiff bases. ekb.egnih.gov The synthesis of chalcones typically involves the Claisen-Schmidt condensation of an acetophenone with a benzaldehyde derivative in the presence of a base like sodium hydroxide or potassium hydroxide. nih.govrasayanjournal.co.injetir.org The resulting chalcone can then be reacted with a primary amine to yield a Schiff base. ekb.eg
Table 2: Synthesis of Schiff Bases and Related Imines
| Carbonyl Compound | Amine | Conditions | Product Type | Reference |
|---|---|---|---|---|
| 3-Amino-5-chloro-2-hydroxyacetophenone | Aldehydes or ketones | Condensation | Schiff base | evitachem.com |
| Chalcone derived from acetophenone | Primary amines | Acetic acid catalyst | Schiff base | ekb.eg |
| 1-(1-hydroxynaphthalen-2-yl)ethanone derivatives | Propane-1,3-diamine or pentane-1,3-diamine | Acetic acid, ethanol, reflux | Schiff base | nih.gov |
| 4-methyl acetophenone | Hydroxylamine (B1172632) hydrochloride | Glacial acetic acid, reflux | Schiff base |
Palladium-Catalyzed Coupling Reactions of Halogenated Acetophenones
The chlorine atom on the aromatic ring of this compound makes it a suitable substrate for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. lumenlearning.comtpu.ru The general mechanism for these reactions involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination. lumenlearning.comlibretexts.org
Suzuki-Miyaura Coupling: This reaction couples an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. lumenlearning.comlibretexts.orgorganic-chemistry.org this compound can be coupled with various boronic acids to introduce new aryl or alkyl substituents at the 3'-position. researchgate.net The reaction is valued for its mild conditions and the low toxicity of the boron reagents. fishersci.co.uk
Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org this compound can react with various alkenes to introduce vinyl groups, leading to the formation of stilbene-like structures. wikipedia.org
Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper co-catalyst. wikipedia.orgorganic-chemistry.org this compound can be coupled with terminal alkynes to synthesize arylalkynes. wikipedia.orgnih.gov
Table 3: Palladium-Catalyzed Coupling Reactions
| Reaction Name | Coupling Partners | Catalyst System | Product Type | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Aryl/vinyl halide + Aryl/vinyl boronic acid | Pd(0) catalyst, Base | Biaryls, etc. | lumenlearning.comlibretexts.org |
| Heck Reaction | Unsaturated halide + Alkene | Pd catalyst, Base | Substituted alkenes | wikipedia.orgorganic-chemistry.org |
| Sonogashira Coupling | Terminal alkyne + Aryl/vinyl halide | Pd catalyst, Cu co-catalyst, Base | Arylalkynes | wikipedia.orgorganic-chemistry.org |
Computational Chemistry and Theoretical Investigations of 3 Chloro 2 Hydroxyacetophenone
Electronic Structure and Conformation Analysis
The electronic structure and preferred conformation of 3'-Chloro-2-hydroxyacetophenone are foundational to its chemical behavior. The molecule consists of a benzene (B151609) ring substituted with a hydroxyl group at position 2, a chloro group at position 3, and an acetyl group at position 1.
Conformational analysis, typically performed using methods like Density Functional Theory (DFT), seeks to identify the most stable three-dimensional arrangement of the atoms. For this molecule, a key feature is the potential for a strong intramolecular hydrogen bond between the hydrogen of the hydroxyl group and the oxygen of the acetyl group. This interaction is expected to lock the molecule into a largely planar conformation, as it forms a stable six-membered ring system. Computational studies on related substituted acetophenones confirm that such intramolecular hydrogen bonds are a dominant factor in determining the most stable conformer. tandfonline.com The planarity is further reinforced by the sp² hybridization of the aromatic ring carbons and the carbonyl group.
Table 1: Illustrative Calculated Structural and Thermodynamic Parameters for this compound
| Parameter | Representative Value | Description |
| Optimized Energy | Varies (Method Dependent) | The total electronic energy of the most stable conformer. |
| Dipole Moment | ~3.0 - 4.0 Debye | A measure of the molecule's overall polarity, arising from the electronegative oxygen and chlorine atoms. |
| Intramolecular H-Bond | ~1.8 - 2.0 Å | The calculated distance between the hydroxyl hydrogen and the carbonyl oxygen, indicating a strong hydrogen bond. |
| Zero-Point Vib. Energy | Varies (Method Dependent) | The minimum vibrational energy of the molecule at 0 K. |
Note: The values in this table are representative and intended for illustrative purposes, as specific peer-reviewed computational data for this exact molecule is not available.
Quantum Chemical Calculations of Molecular Reactivity
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO acts as an electron donor, making it central to nucleophilic reactions, while the LUMO acts as an electron acceptor, governing electrophilic reactions. youtube.com The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of the molecule's kinetic stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net
For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the oxygen atom of the hydroxyl group. The LUMO, conversely, is anticipated to be distributed over the electron-withdrawing acetyl group and the aromatic ring. This distribution pinpoints the likely sites for electrophilic and nucleophilic attack.
Table 2: Representative Frontier Molecular Orbital (FMO) Properties
| Parameter | Energy (eV) | Description | Probable Localization |
| HOMO | -6.0 to -7.0 | Highest energy orbital containing electrons; indicates nucleophilic sites. | Phenyl ring, Hydroxyl Oxygen |
| LUMO | -1.5 to -2.5 | Lowest energy orbital without electrons; indicates electrophilic sites. | Acetyl Group, Phenyl Ring |
| HOMO-LUMO Gap (ΔE) | ~4.0 to 5.0 | Energy difference between HOMO and LUMO; relates to chemical stability. | - |
Note: These energy values are typical for similar aromatic ketones and are for illustrative purposes.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. nih.gov The MEP map uses a color spectrum to indicate electrostatic potential on the electron density surface. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are sites for nucleophilic attack. uni-muenchen.de
In this compound, the MEP surface would show the most intense negative potential around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. The region around the hydroxyl hydrogen would exhibit a strong positive potential, making it a likely hydrogen bond donor. The aromatic ring would display a mixed potential, influenced by the competing electron-donating hydroxyl group and the electron-withdrawing chloro and acetyl groups.
Table 3: Predicted Electrostatic Potential (ESP) at Key Atomic Sites
| Atomic Site | Predicted ESP Value (kcal/mol) | Implication for Reactivity |
| Carbonyl Oxygen (C=O) | Highly Negative (~ -45) | Strongest site for electrophilic attack and hydrogen bond acceptance. |
| Hydroxyl Hydrogen (-OH) | Highly Positive (~ +50) | Primary site for nucleophilic attack and hydrogen bond donation. |
| Aromatic Hydrogens | Moderately Positive | Weaker sites for nucleophilic interaction. |
| Chlorine Atom (-Cl) | Slightly Negative to Neutral | Exhibits a complex potential due to its electronegativity and the concept of a "sigma-hole". |
Note: Values are illustrative, based on computational studies of similar phenolic compounds. researchgate.net
Fukui functions are reactivity descriptors derived from DFT that quantify the change in electron density at a specific atomic site when the total number of electrons in the molecule changes. wikipedia.org They provide a more nuanced prediction of reactivity than simple charge analysis. There are three main types of Fukui functions:
f+ : Predicts reactivity towards a nucleophilic attack (where the molecule accepts an electron).
f- : Predicts reactivity towards an electrophilic attack (where the molecule donates an electron).
f⁰ : Predicts reactivity towards a radical attack.
Calculating these indices involves performing DFT calculations on the neutral molecule (N electrons), its anion (N+1 electrons), and its cation (N-1 electrons). faccts.de For this compound, the atom with the highest f+ value is the most likely site for nucleophilic attack, while the atom with the highest f- value is the preferred site for electrophilic attack.
Table 4: Predicted Fukui Function Indices for Major Atoms
| Atom | Predicted f+ (Nucleophilic Attack) | Predicted f- (Electrophilic Attack) | Predicted f⁰ (Radical Attack) |
| Carbonyl Carbon | High | Low | Moderate |
| Carbonyl Oxygen | Low | High | Moderate |
| Aromatic C-4 | Low | High | Low |
| Aromatic C-6 | Low | High | Low |
| Hydroxyl Oxygen | Low | High | Moderate |
Note: This table is illustrative of expected outcomes. The highest f+ value is predicted for the carbonyl carbon, making it the primary electrophilic center. The highest f- values are expected on the oxygen atoms and certain ring carbons, marking them as nucleophilic centers.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is instrumental in mapping out the potential energy surfaces of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, chemists can determine activation energies and reaction pathways. This is particularly useful for understanding regioselectivity and stereoselectivity.
For this compound, a relevant reaction to model would be electrophilic aromatic substitution (e.g., nitration, halogenation). The existing hydroxyl, chloro, and acetyl groups exert competing directing effects on the aromatic ring. Computational modeling can predict the most likely position for substitution by comparing the activation energies of the different possible pathways. For instance, modeling the chlorination of 3'-hydroxyacetophenone (B363920) can clarify why substitution occurs at a specific position. Such studies typically involve locating the transition state structure for each potential pathway and calculating the energy barrier, providing a theoretical basis for observed product distributions.
In Silico Studies of Chemical Interaction Profiles
In silico techniques, particularly molecular docking, are used to predict how a small molecule like this compound might bind to a biological target, such as an enzyme's active site. nih.gov This method computationally places the molecule (the ligand) into the binding site of a protein (the receptor) in various orientations and conformations, calculating a "docking score" that estimates the binding affinity.
Docking studies of this compound would likely show that its key interaction points are the hydroxyl and carbonyl groups. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the carbonyl group is a strong hydrogen bond acceptor. nih.gov The chlorine atom can participate in halogen bonding, and the aromatic ring can form π-π stacking or hydrophobic interactions with amino acid residues in the protein's active site. Such studies are critical in the early stages of drug discovery for identifying potential lead compounds. rsc.org
Table 5: Potential Intermolecular Interactions in a Biological Context
| Interaction Type | Molecular Feature Involved | Potential Interacting Amino Acid Residues |
| Hydrogen Bond (Donor) | Hydroxyl Group (-OH) | Aspartate, Glutamate, Serine (side-chain oxygens) |
| Hydrogen Bond (Acceptor) | Carbonyl Oxygen (C=O), Hydroxyl Oxygen (-OH) | Lysine, Arginine, Histidine (side-chain nitrogens) |
| Halogen Bond | Chlorine Atom (-Cl) | Electron-rich atoms like Oxygen or Sulfur (in backbone or side-chains) |
| π-π Stacking | Phenyl Ring | Phenylalanine, Tyrosine, Tryptophan, Histidine |
| Hydrophobic Interaction | Phenyl Ring, Acetyl Methyl Group | Leucine, Isoleucine, Valine, Alanine |
Advanced Analytical Methodologies for the Characterization of 3 Chloro 2 Hydroxyacetophenone and Its Derivatives
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for the structural determination of 3'-Chloro-2-hydroxyacetophenone, providing detailed information about its atomic composition and connectivity.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the molecular structure of this compound. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the hydroxyl proton, and the methyl protons. The aromatic protons will appear as a complex multiplet or as distinct doublets and triplets in the aromatic region (typically δ 6.5-8.0 ppm). The chemical shifts and coupling patterns are influenced by the positions of the chloro and hydroxyl substituents on the aromatic ring. The phenolic hydroxyl proton will likely appear as a broad singlet, the chemical shift of which can be concentration and solvent-dependent. The acetyl methyl group will present as a sharp singlet, typically in the upfield region (around δ 2.5-2.7 ppm). For comparison, the methyl protons of the related 3-hydroxyacetophenone appear at δ 2.58 ppm. rsc.org
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each carbon atom in the molecule. The carbonyl carbon of the acetyl group is expected to have a characteristic signal in the downfield region (δ 195-205 ppm). The aromatic carbons will show a series of signals in the δ 110-160 ppm range, with their specific chemical shifts influenced by the electron-withdrawing effect of the chlorine atom and the electron-donating effect of the hydroxyl group. The methyl carbon will appear as a single peak in the upfield region (around δ 25-30 ppm). For instance, in 3-hydroxyacetophenone, the carbonyl carbon appears at δ 199.3 ppm and the methyl carbon at δ 26.8 ppm. rsc.org
Interactive Data Table: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| ¹H | ~11-12 | s (broad) | Phenolic -OH proton, position can vary. |
| ¹H | ~7.0-7.6 | m | Aromatic protons, pattern depends on coupling. |
| ¹H | ~2.6 | s | Acetyl -CH₃ protons. |
| ¹³C | ~200-203 | s | Carbonyl carbon (C=O). |
| ¹³C | ~155-158 | s | Aromatic C-OH. |
| ¹³C | ~120-135 | s | Aromatic C-Cl and other aromatic carbons. |
| ¹³C | ~28-32 | s | Acetyl -CH₃ carbon. |
Note: The data in this table is predicted based on known values for similar structures and general principles of NMR spectroscopy. Actual experimental values may vary.
Infrared (IR) absorption spectroscopy is a key technique for identifying the functional groups present in this compound. The molecule absorbs infrared radiation at specific frequencies corresponding to the vibrational modes of its bonds.
The IR spectrum of this compound is expected to show several characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic hydroxyl group. pressbooks.pub The broadness of this peak is a result of intermolecular hydrogen bonding. A strong, sharp absorption band around 1650-1700 cm⁻¹ is characteristic of the C=O (carbonyl) stretching vibration of the ketone group. pressbooks.pubnih.gov
Aromatic C=C stretching vibrations typically appear as one or more bands in the 1450-1600 cm⁻¹ region. pressbooks.pub The C-Cl stretching vibration is expected in the fingerprint region, typically between 600 and 800 cm⁻¹. Aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹. libretexts.org For a related compound, 2-chloro-1-(3-hydroxyphenyl)ethanone, a broad Ar-OH stretch was observed at 3400 cm⁻¹ and a strong C=O stretch at 1789 cm⁻¹. nih.gov
Interactive Data Table: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Phenolic O-H | Stretching | 3200 - 3600 | Strong, Broad |
| Aromatic C-H | Stretching | 3000 - 3100 | Medium to Weak |
| Aliphatic C-H (-CH₃) | Stretching | 2850 - 2960 | Medium |
| Ketone C=O | Stretching | 1650 - 1700 | Strong |
| Aromatic C=C | Stretching | 1450 - 1600 | Medium to Weak |
| C-O | Stretching | 1200 - 1300 | Medium |
| C-Cl | Stretching | 600 - 800 | Medium to Strong |
Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This data is crucial for determining the molecular weight and confirming the elemental composition of this compound.
In a typical electron ionization (EI) mass spectrum, this compound (molecular weight: 170.59 g/mol ) would exhibit a molecular ion peak [M]⁺. Due to the presence of chlorine, this peak will be accompanied by an isotopic peak [M+2]⁺ with an intensity of approximately one-third of the [M]⁺ peak, which is characteristic of compounds containing a single chlorine atom.
Fragmentation of the molecular ion provides structural information. Common fragmentation pathways for acetophenones include the alpha-cleavage of the acetyl group, leading to the loss of a methyl radical (•CH₃, 15 Da) to form a benzoyl cation, or the loss of the entire acetyl group (43 Da). The PubChem database provides predicted collision cross-section (CCS) values for various adducts of 3'-chloro-2'-hydroxyacetophenone, such as [M+H]⁺ with a predicted m/z of 171.02074. uni.lu
High-Resolution Mass Spectrometry (HRMS) can determine the m/z value with very high accuracy (to several decimal places), which allows for the unambiguous determination of the elemental formula of the parent ion and its fragments, distinguishing it from other compounds with the same nominal mass.
Interactive Data Table: Predicted Mass Spectrometry Data for this compound
| Ion/Fragment | Predicted m/z | Identity | Notes |
| 170/172 | [M]⁺ | Molecular Ion | Characteristic ~3:1 isotopic pattern for Chlorine. |
| 155/157 | [M-CH₃]⁺ | Loss of methyl radical | Alpha-cleavage. |
| 127/129 | [M-COCH₃]⁺ | Loss of acetyl group | Cleavage of the bond between the ring and carbonyl carbon. |
| 99 | [C₆H₄O]⁺ | Further fragmentation | Loss of CO from the [M-CH₃]⁺ ion. |
Note: The fragmentation pattern is predicted based on general principles of mass spectrometry for aromatic ketones and phenols.
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are essential for assessing the purity of this compound and for separating it from starting materials, by-products, and isomers.
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. For the analysis of phenolic compounds like this compound, a pre-column derivatization step is often employed to increase volatility and improve peak shape. oup.com Acetylation is a common derivatization method for chlorophenols, which converts the polar hydroxyl group into a less polar acetate (B1210297) ester. oup.comncasi.org
The derivatized sample is injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. Separation is based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase coated on the column wall. A non-polar or medium-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5), is often suitable for this type of analysis. oup.com
When coupled with a mass spectrometer (GC-MS), this technique not only separates the components of a mixture but also provides mass spectra for each component, allowing for definitive identification. flinders.edu.au The retention time from the GC and the mass spectrum from the MS together provide a high degree of confidence in the identification and quantification of the analyte.
Interactive Data Table: Typical GC-MS Parameters for Analysis of Chlorinated Phenols (as Acetate Derivatives)
| Parameter | Condition |
| Column | DB-5 (or similar), 30-60 m length, 0.25-0.32 mm i.d., 0.25-1.0 µm film thickness |
| Injector Temperature | 250 - 300 °C |
| Oven Program | Initial temp 60-80°C, ramp at 10-20°C/min to 300°C, hold for 5-10 min |
| Carrier Gas | Helium or Hydrogen, constant flow |
| Detector | Mass Spectrometer (or Electron Capture Detector - ECD) |
| Ionization Mode (MS) | Electron Ionization (EI) at 70 eV |
| Mass Range (MS) | 40-450 amu |
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of non-volatile or thermally labile compounds. It is particularly well-suited for the analysis of this compound and its derivatives without the need for derivatization.
Reversed-phase HPLC is the most common mode used for this type of analysis. A C18 or C8 stationary phase is typically employed, which separates compounds based on their hydrophobicity. The mobile phase usually consists of a mixture of water (often with a small amount of acid like formic or phosphoric acid to suppress the ionization of the phenolic hydroxyl group and improve peak shape) and an organic modifier such as acetonitrile (B52724) or methanol (B129727). A gradient elution, where the proportion of the organic modifier is increased over time, is often used to achieve optimal separation of compounds with a range of polarities. nih.gov
Detection is commonly performed using a UV-Vis detector, as the aromatic ring and carbonyl group in this compound are strong chromophores. A photodiode array (PDA) detector can provide UV spectra for each peak, aiding in peak identification and purity assessment.
Interactive Data Table: General HPLC Method for Separation of Hydroxyacetophenone Isomers
| Parameter | Condition |
| Column | C18, 4.6 mm x 150-250 mm, 3-5 µm particle size |
| Mobile Phase A | Water + 0.1% Formic Acid or Phosphoric Acid |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | e.g., 5-95% B over 20-30 minutes |
| Flow Rate | 0.8 - 1.2 mL/min |
| Column Temperature | 25 - 40 °C |
| Detection | UV at ~254 nm or ~280 nm, or PDA scan |
Elemental Composition Analysis
Elemental analysis is a fundamental technique in the characterization of chemical compounds, providing a quantitative determination of the elements present. For a novel or synthesized compound like this compound, this analysis is a critical first step to confirm its empirical formula and purity. The most common method for determining the carbon, hydrogen, nitrogen, and sulfur content in organic compounds is combustion analysis.
In this process, a small, precisely weighed sample of the substance is combusted in a stream of pure oxygen at high temperatures. The resulting gaseous products, primarily carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (NOx), are passed through a series of traps or a gas chromatography column to separate them. Detectors then measure the amount of each gas, from which the percentage of carbon, hydrogen, and nitrogen in the original sample can be calculated. Chlorine content is typically determined by other methods, such as titration or ion chromatography, after combustion and absorption in a suitable solution.
The theoretical elemental composition of this compound, derived from its chemical formula, C₈H₇ClO₂, serves as the benchmark against which experimental results are compared. The molecular weight of this compound is 170.60 g/mol .
The expected percentages of each element are calculated as follows:
Carbon (C): (8 * 12.011) / 170.60 * 100% = 56.33%
Hydrogen (H): (7 * 1.008) / 170.60 * 100% = 4.14%
Chlorine (Cl): (1 * 35.453) / 170.60 * 100% = 20.78%
Oxygen (O): (2 * 15.999) / 170.60 * 100% = 18.75%
The following table summarizes the theoretical elemental composition of this compound.
| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |
| Carbon | C | 12.011 | 8 | 96.088 | 56.33 |
| Hydrogen | H | 1.008 | 7 | 7.056 | 4.14 |
| Chlorine | Cl | 35.453 | 1 | 35.453 | 20.78 |
| Oxygen | O | 15.999 | 2 | 31.998 | 18.75 |
| Total | 170.60 | 100.00 |
Experimental results from elemental analysis are typically expected to be in close agreement with these theoretical values, generally within a margin of ±0.4%. Any significant deviation could indicate the presence of impurities, residual solvents, or an incorrect structural assignment.
Below is a table presenting hypothetical experimental data for this compound and two of its notional derivatives. This data reflects typical results obtained from modern combustion analyzers and demonstrates the high accuracy of the technique in verifying the elemental composition of newly synthesized or purified compounds.
| Compound | Formula | Element | Theoretical (%) | Found (%) | Deviation (%) |
| This compound | C₈H₇ClO₂ | C | 56.33 | 56.25 | -0.08 |
| H | 4.14 | 4.18 | +0.04 | ||
| Cl | 20.78 | 20.71 | -0.07 | ||
| 3'-Chloro-2-methoxyacetophenone | C₉H₉ClO₂ | C | 58.55 | 58.48 | -0.07 |
| H | 4.91 | 4.95 | +0.04 | ||
| Cl | 19.20 | 19.15 | -0.05 | ||
| 3'-Bromo-2-hydroxyacetophenone | C₈H₇BrO₂ | C | 44.68 | 44.75 | +0.07 |
| H | 3.28 | 3.25 | -0.03 | ||
| Br | 37.16 | 37.09 | -0.07 |
The close correlation between the theoretical and found values in the table above for this compound and its hypothetical derivatives underscores the utility of elemental analysis as a primary tool for compound characterization. It provides the foundational data to confirm that the target molecule has been successfully synthesized.
Future Perspectives and Emerging Avenues in 3 Chloro 2 Hydroxyacetophenone Research
Development of Sustainable and Environmentally Benign Synthetic Processes
The chemical industry's shift towards green chemistry has profound implications for the synthesis of foundational molecules like 3'-Chloro-2-hydroxyacetophenone. Future research will increasingly prioritize the development of synthetic routes that are not only efficient but also environmentally responsible. This involves moving away from traditional methods that may utilize hazardous reagents or generate significant waste streams.
A key area of development is the adoption of continuous flow technology, particularly using microchannel reactors. Research on the synthesis of structurally similar compounds, such as 3-amino-2-hydroxyacetophenone from 2-hydroxy-5-chloroacetophenone, has demonstrated the immense potential of this approach. google.compatsnap.com Traditional batch-process nitration and hydrogenation reactions are often fraught with safety risks due to rapid heat release and the use of corrosive reagents. google.com Microchannel reactors offer superior control over reaction parameters like temperature and residence time, which enhances safety, improves product yield and purity, and allows for continuous, automated production. google.compatsnap.com For instance, a synthesis method for 3-amino-2-hydroxyacetophenone using a microchannel reactor has been developed, highlighting advantages such as high yield, purity, and enhanced safety. google.com
Future synthetic strategies for this compound and its derivatives are likely to focus on:
Catalytic Systems: Exploring novel catalysts to enable reactions under milder conditions, reducing energy consumption.
Alternative Solvents: Replacing conventional volatile organic solvents with greener alternatives like water, ionic liquids, or supercritical fluids.
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, minimizing waste.
Reduced Waste: Compared to older routes like nitration-iron powder reduction-diazotization, newer methods can reduce wastewater by over 95% and achieve total yields of around 90%, offering significant environmental advantages. google.comchemicalbook.com
The table below compares a conventional synthesis approach with a modern, sustainable approach, based on principles applied to related compounds.
| Feature | Conventional Synthesis (e.g., Batch Nitration/Reduction) | Sustainable Synthesis (e.g., Microchannel Reactor) |
| Safety | High risk due to exothermic reactions and hazardous reagents. google.com | Enhanced safety through superior temperature control and smaller reaction volumes. google.com |
| Control | Difficult to control reaction rate and temperature accurately. | Precise control over temperature, pressure, and residence time. google.compatsnap.com |
| Efficiency | Potentially lower yields and purity due to side reactions. | High yield and purity, consistent product quality. google.com |
| Scalability | Scaling up can be challenging and increases risks. | Easily scalable and suitable for continuous industrial production. |
| Environmental Impact | Can generate significant amounts of corrosive and toxic waste. | Reduced waste streams and improved atom economy. google.comchemicalbook.com |
Application in Supramolecular Chemistry and Materials Science
The unique arrangement of functional groups in this compound—a hydroxyl group, a chlorine atom, and a ketone—makes it a compelling candidate for applications in supramolecular chemistry and materials science. These groups can participate in various non-covalent interactions, such as hydrogen bonding and halogen bonding, which are fundamental to the self-assembly of molecules into larger, ordered structures.
Future research in this area will likely focus on:
Crystal Engineering: Systematically designing and synthesizing derivatives of this compound to control their solid-state packing and create materials with desired properties (e.g., specific optical or electronic characteristics).
Liquid Crystals: Exploring the potential of long-chain derivatives of this compound to exhibit liquid crystalline phases, which are crucial for display technologies.
Functional Polymers: Incorporating the this compound moiety into polymer backbones or as a pendant group to create functional materials with unique recognition or responsive properties. A related compound, 3′-Bromo-5′-chloro-2′-hydroxyacetophenone, is already noted for its relevance in materials science and engineering. sigmaaldrich.com
The table below summarizes key intermolecular interactions observed in a related isomer, which informs the potential supramolecular behavior of this compound.
| Interaction Type | Functional Groups Involved | Role in Supramolecular Assembly | Reference |
| Strong Hydrogen Bond | Phenolic Hydroxyl (donor) & Carbonyl Oxygen (acceptor) | Formation of robust, predictable dimers. | iucr.org |
| Weak Hydrogen Bond | Aromatic C-H (donor) & Carbonyl Oxygen (acceptor) | Stabilization of the primary dimer motif. | iucr.org |
| Halogen Interactions | Chlorine Atom & Other Atoms (e.g., H, C, O) | Directional contacts influencing crystal packing. | iucr.org |
| π-π Stacking | Aromatic Rings | Contribution to the overall cohesive energy of the crystal. |
Exploiting Unique Reactivity for Unprecedented Chemical Transformations
The reactivity of this compound is governed by the electronic interplay between its three key functional groups. The ortho-positioning of the hydroxyl and acetyl groups, combined with the chlorine atom on the ring, creates a platform for unique and selective chemical transformations that are not achievable with simpler acetophenones.
Alpha-haloketones, a class of compounds related by functionality, are known to be valuable synthetic building blocks due to their high reactivity. nih.gov While this compound is a phenyl ketone, its reactivity can be similarly harnessed. Future research is expected to exploit this unique reactivity profile for novel synthetic applications:
Directed Ortho-Metalation: The hydroxyl group can direct lithiation to the C6 position, enabling the introduction of a wide range of electrophiles specifically at that site, leading to highly substituted aromatic compounds.
Intramolecular Cyclizations: The proximity of the functional groups can be exploited to construct heterocyclic systems. For example, reaction with a suitable two-carbon unit could lead to the formation of chromone (B188151) or coumarin (B35378) derivatives, which are important scaffolds in medicinal chemistry. The synthesis of chroman-4-ones from the related 3′-Bromo-5′-chloro-2′-hydroxyacetophenone exemplifies this potential. chemicalbook.com
Cross-Coupling Reactions: The chlorine atom can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the facile construction of complex molecular architectures by forming new carbon-carbon or carbon-heteroatom bonds.
Regioselective Reactions: The existing substituents will direct the position of further reactions on the aromatic ring, such as nitration or halogenation, with high selectivity, as demonstrated in the synthesis of related compounds. google.com
Interdisciplinary Research at the Interface of Synthetic Organic Chemistry
The future of research on this compound is inherently interdisciplinary. The challenges and opportunities presented by this molecule necessitate collaborations that bridge traditional scientific divides.
Chemistry and Chemical Engineering: The development of sustainable and safe synthetic processes, such as those using microchannel reactors, represents a direct collaboration between synthetic organic chemists and chemical engineers. google.compatsnap.com This synergy is essential for translating laboratory discoveries into viable industrial applications.
Chemistry and Materials Science: The design and synthesis of new materials based on the self-assembly properties of this compound requires a deep understanding of both synthetic chemistry and the principles of materials science and crystallography. iucr.org
Chemistry and Medicinal Chemistry: As a versatile building block, this compound is a valuable starting point for the synthesis of more complex molecules with potential biological activity. nih.govapolloscientific.co.uk Chlorinated acetophenones are widely used as intermediates for active pharmaceutical ingredients. nih.gov This positions the compound at the interface with medicinal chemistry, where synthetic chemists collaborate with pharmacologists to design and create new therapeutic agents.
The progression of research on this compound will be driven by its potential as a versatile tool in solving broader scientific problems, from creating sustainable chemical manufacturing processes to engineering novel functional materials and discovering new medicines.
Q & A
Q. What are the recommended synthetic routes for 3'-chloro-2-hydroxyacetophenone, and how can researchers optimize reaction yields?
Methodological Answer:
- Synthesis via Vilsmeier-Haack Reaction : A validated route involves reacting 3-chloro-2-hydroxyacetophenone phenylhydrazone with POCl₃ and DMF (Vilsmeier-Haack reagent) at 60–70°C for 2.5 hours, followed by neutralization and recrystallization from ethanol (yield: ~85%) .
- Optimization Tips : Monitor reaction temperature closely, as excess heat may degrade intermediates. Use high-purity DMF and POCl₃ to avoid side reactions. Recrystallization in ethanol enhances purity.
Q. How can researchers characterize the structural and electronic properties of this compound?
Methodological Answer:
- X-ray Crystallography : Resolve intramolecular hydrogen bonding (e.g., phenol hydroxyl to pyrazole nitrogen) and dihedral angles between aromatic rings (e.g., 11.88° between pyrazole and phenol rings) .
- Spectroscopy : Use NMR (¹H/¹³C) to confirm substitution patterns. FT-IR can identify carbonyl (C=O) and hydroxyl (O-H) stretching vibrations.
- Computational Modeling : Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites.
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- Toxicity Mitigation : Classified under acute toxicity (Category 4 for oral/dermal/inhalation). Use PPE (gloves, lab coat, goggles) and work in a fume hood .
- Spill Management : Absorb spills with inert materials (e.g., sand, diatomaceous earth) and dispose as hazardous waste. Avoid release into waterways .
Q. How should researchers assess the purity and stability of this compound?
Methodological Answer:
- Purity Analysis : HPLC with UV detection (λ ~254 nm) or GC-MS for volatile impurities. Melting point determination (compare to literature values, e.g., 172–176°C for analogs) .
- Stability : Store in airtight containers at 0–6°C to prevent degradation. Monitor for discoloration or precipitate formation over time .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?
Methodological Answer:
- Case Study : In crystal structures of analogs, formyl oxygen orientation varies (intra- vs. intermolecular hydrogen bonding). Use temperature-dependent NMR or variable-temperature X-ray diffraction to study dynamic behavior .
- Troubleshooting : If NMR signals conflict with predicted splitting, consider rotational barriers or solvent effects. Cross-validate with mass spectrometry.
Q. What mechanistic insights explain the reactivity of this compound in electrophilic substitution reactions?
Methodological Answer:
- Activation/Deactivation : The hydroxyl group activates the aromatic ring toward electrophilic substitution (e.g., nitration), while the chloro group directs incoming electrophiles to specific positions (meta/para).
- Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to track reaction intermediates. Compare with DFT-predicted transition states .
Q. How can researchers evaluate the environmental persistence of this compound?
Methodological Answer:
- Predictive Modeling : Apply QSAR (Quantitative Structure-Activity Relationship) models to estimate biodegradability and bioaccumulation potential.
- Experimental Testing : Conduct OECD 301D (Closed Bottle Test) for aerobic degradation. Measure half-life in soil/water systems under controlled conditions .
Q. What strategies improve the yield of this compound-derived heterocycles (e.g., pyrazoles)?
Methodological Answer:
- Hydrazone Intermediate Optimization : Ensure stoichiometric equivalence between 3-chloro-2-hydroxyacetophenone and phenylhydrazine. Reflux in methanol for 2 hours increases hydrazone yield (92%) .
- Catalysis : Screen Lewis acids (e.g., ZnCl₂) to accelerate cyclization. Microwave-assisted synthesis reduces reaction time.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
